3-chloro-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide
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Description
The compound “3-chloro-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide” is an organic compound . It is a derivative of benzimidazole, which is a type of heterocyclic aromatic organic compound . This compound is likely to have a complex structure due to the presence of multiple functional groups .
Synthesis Analysis
The synthesis of this compound could involve several steps. For instance, 1,3-dimethylimidazolidin-2-one could be reacted with o-phthaloyl chloride under solvent-free conditions at 140 °C for 5 hours . After the reaction is complete, the reaction mixture could be cooled to room temperature, and then 1,4-dioxane could be added to the reaction system to precipitate the target molecular product .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. It may form molecular sheets primarily through hydrogen bonds, and the stabilization of these sheets may be dominated by the electrostatic energy contribution . The crystal structure of a similar compound has been determined using X-ray crystallography .Chemical Reactions Analysis
The compound “this compound” is likely to be highly reactive due to the presence of multiple functional groups. It could be used as a precursor for the synthesis of various complex organic molecules .Future Directions
Properties
IUPAC Name |
3-chloro-N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c1-19-13-7-6-12(9-14(13)20(2)16(19)22)18-15(21)10-4-3-5-11(17)8-10/h3-9H,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQQGMBRFBPOTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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